Bis(dimethylamino)dimethylsilane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[dimethylamino(dimethyl)silyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18N2Si/c1-7(2)9(5,6)8(3)4/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULMGWCCKILBTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063177 | |

| Record name | Bis(dimethylamino)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to straw-colored liquid with an acrid amine odor; [Matheson Tri-Gas MSDS] | |

| Record name | Bis(dimethylamino)dimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20340 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | Bis(dimethylamino)dimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20340 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3768-58-9 | |

| Record name | N,N,N′,N′,1,1-Hexamethylsilanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanediamine, N,N,N',N',1,1-hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanediamine, N,N,N',N',1,1-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(dimethylamino)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dimethylamino)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(dimethylamino)dimethylsilane: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and key applications of bis(dimethylamino)dimethylsilane. The information is curated to be a vital resource for professionals in research, development, and pharmaceutical sciences, with a focus on data-driven insights and practical experimental guidance.

Chemical and Physical Properties

This compound, a versatile organosilicon compound, is a colorless to straw-colored liquid with a characteristic acrid, amine-like odor. It is highly reactive and moisture-sensitive, hydrolyzing in the presence of water to release dimethylamine. This reactivity is central to its utility in various chemical transformations.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₁₈N₂Si |

| Molecular Weight | 146.31 g/mol |

| CAS Number | 3768-58-9 |

| Appearance | Clear, colorless to straw-colored liquid |

| Boiling Point | 128-129 °C |

| Melting Point | -98 °C |

| Density | 0.809 - 0.81 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.41 - 1.417 |

| Vapor Pressure | 1 mmHg at 20 °C |

| Flash Point | -7 to -3 °C (closed cup) |

Chemical Structure and Spectral Information

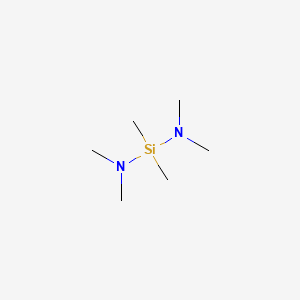

The structure of this compound features a central silicon atom bonded to two methyl groups and two dimethylamino groups. The silicon-nitrogen bonds are labile, which is key to its function as a silylating agent and a precursor in deposition processes.

Structural Representation

Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectral Data Type | Key Features |

| ¹³C NMR | Peaks corresponding to the methyl carbons attached to silicon and the methyl carbons of the dimethylamino groups. |

| ²⁹Si NMR | A characteristic chemical shift for the silicon atom. |

| IR Spectroscopy | Presence of bands corresponding to Si-N, Si-C, and C-H vibrations. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of dichlorodimethylsilane (B41323) with dimethylamine. The following protocol is based on established methods for the synthesis of analogous aminosilanes.

Materials:

-

Dichlorodimethylsilane

-

Anhydrous dimethylamine

-

Anhydrous hexane (B92381) (or other inert solvent)

-

Anhydrous nitrogen or argon

-

Standard glassware for air-sensitive chemistry (Schlenk line, etc.)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet.

-

In a well-ventilated fume hood, charge the flask with anhydrous hexane and an excess of anhydrous dimethylamine.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add dichlorodimethylsilane dropwise from the addition funnel to the stirred solution of dimethylamine. An exothermic reaction will occur, and a white precipitate of dimethylammonium chloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Filter the reaction mixture under an inert atmosphere to remove the dimethylammonium chloride precipitate.

-

Wash the precipitate with anhydrous hexane to recover any entrained product.

-

Combine the filtrate and washings. Remove the solvent by distillation.

-

Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound.

Silylation of Alcohols for GC Analysis

This compound is an effective silylating agent for introducing a dimethylsilyl protecting group, which increases the volatility of compounds for gas chromatography (GC) analysis.

Materials:

-

Alcohol-containing sample (e.g., steroids)

-

This compound

-

Anhydrous pyridine (B92270) or other suitable solvent

-

GC vials with septa

Procedure:

-

Accurately weigh or measure the sample containing the alcohol into a GC vial.

-

If the sample is a solid, dissolve it in a small amount of anhydrous pyridine.

-

Add an excess of this compound to the vial.

-

Seal the vial and heat at 60-80 °C for 30-60 minutes. The reaction progress can be monitored by GC.

-

Cool the vial to room temperature. The sample is now ready for GC or GC-MS analysis.

Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Silicon Nitride

This compound can be used as a precursor for the deposition of silicon nitride (SiNₓ) thin films, which have applications in microelectronics as dielectric and passivation layers.

Equipment:

-

Plasma-Enhanced Atomic Layer Deposition (PE-ALD) reactor

-

Substrates (e.g., silicon wafers)

-

This compound precursor

-

Nitrogen (N₂) plasma source

General Protocol:

-

Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.

-

Loading: Load the cleaned substrates into the ALD reactor.

-

Process Conditions:

-

Set the deposition temperature (typically 150-400 °C).

-

Maintain the this compound precursor at a suitable temperature to ensure adequate vapor pressure.

-

-

ALD Cycle: The deposition of SiNₓ proceeds via sequential, self-limiting surface reactions. A typical PE-ALD cycle consists of four steps: a. Precursor Pulse: Introduce this compound vapor into the reactor. It will chemisorb onto the substrate surface. b. Purge 1: Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove any unreacted precursor and byproducts. c. Plasma Exposure: Introduce nitrogen gas and ignite the plasma. The reactive nitrogen species will react with the adsorbed precursor on the surface to form a layer of silicon nitride. d. Purge 2: Purge the reactor again with the inert gas to remove any remaining reactants and byproducts.

-

Deposition: Repeat the ALD cycle until the desired film thickness is achieved.

-

Characterization: The deposited films can be characterized by techniques such as ellipsometry (for thickness and refractive index), X-ray photoelectron spectroscopy (XPS, for composition), and Fourier-transform infrared spectroscopy (FTIR, for bonding information).

An In-depth Technical Guide to the Synthesis and Purification of Bis(dimethylamino)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of bis(dimethylamino)dimethylsilane, a versatile organosilicon compound. This document details the primary synthetic methodologies, including the direct reaction of dimethyldichlorosilane with dimethylamine (B145610) and an alternative route involving a lithium amide intermediate. Furthermore, it outlines the essential purification techniques, with a focus on fractional distillation, to achieve high-purity this compound suitable for various applications in research and development. This guide is intended to be a valuable resource for chemists and material scientists, offering detailed experimental protocols, quantitative data, and process visualizations to aid in the successful preparation of this important chemical intermediate.

Introduction

This compound, also known as hexamethylsilanediamine, is an organosilicon compound with the chemical formula [(CH₃)₂N]₂Si(CH₃)₂. It serves as a key building block and reagent in a variety of chemical transformations. Its utility stems from the reactive silicon-nitrogen bonds, which allow for its use as a silylating agent to protect functional groups in organic synthesis. Moreover, it is a precursor in the deposition of silicon-based thin films, finding applications in materials science and electronics. This guide presents a detailed examination of the prevalent methods for its synthesis and purification, providing the necessary technical information for its preparation in a laboratory setting.

Synthesis Methodologies

Two primary synthetic routes for the preparation of this compound are discussed herein. The most common approach involves the direct reaction of dimethyldichlorosilane with an excess of dimethylamine. An alternative method utilizes a pre-formed lithium dimethylamide to achieve the desired substitution.

Direct Amination of Dimethyldichlorosilane

The most widely employed method for the synthesis of this compound is the reaction between dimethyldichlorosilane and dimethylamine. In this reaction, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic silicon atom of dimethyldichlorosilane, leading to the substitution of the two chlorine atoms. An excess of dimethylamine is typically used to act as both a nucleophile and a base to neutralize the hydrochloric acid byproduct, which precipitates as dimethylamine hydrochloride.

Reaction Scheme:

Si(CH₃)₂Cl₂ + 4 (CH₃)₂NH → Si(CH₃)₂[N(CH₃)₂]₂ + 2 (CH₃)₂NH₂Cl

Bis(dimethylamino)dimethylsilane CAS number 3768-58-9 information

An In-depth Technical Guide to Bis(dimethylamino)dimethylsilane

Chemical Identity and Overview

This compound, identified by CAS number 3768-58-9, is a versatile organosilicon compound.[1][2] It is characterized by a central silicon atom bonded to two dimethylamino groups and two methyl groups.[1] This structure makes it a highly reactive and useful reagent in various chemical applications.[1] It is primarily recognized for its role as a silylating agent, a precursor in the synthesis of advanced materials, and as a surface modifier.[1][3] The compound is a clear, colorless liquid with an acrid, amine-like odor.[4][5] It is moisture-sensitive and hydrolyzes in water.[5][6][7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 3768-58-9[1][2][8] |

| Molecular Formula | C6H18N2Si[1][2][8] |

| Molecular Weight | 146.31 g/mol [1][4][8] |

| Appearance | Clear colorless liquid[1][5] |

| Melting Point | -98 °C[1] |

| Boiling Point | 128-129 °C[5][7] |

| Density | 0.809 - 0.81 g/mL at 25 °C[1][7] |

| Vapor Pressure | 1 mmHg at 20 °C[4] |

| Refractive Index | n20/D 1.41 - 1.417[1][5][7][9] |

| Flash Point | -3 °C (18 °F)[3][5] |

| Solubility | Hydrolyzes in water[6][7] |

Chemical Identifiers

| Identifier | Value |

| EC Number | 223-200-1 |

| PubChem CID | 77384[1][4] |

| MDL Number | MFCD00008296[1] |

| InChI Key | QULMGWCCKILBTO-UHFFFAOYSA-N |

| SMILES | CN(C)--INVALID-LINK--(C)N(C)C |

Applications in Research and Industry

This compound is a valuable reagent with a range of applications stemming from its reactive nature.

-

Silylating and Derivatization Agent : It is widely used as a silylating agent to protect reactive functional groups such as alcohols, amines, and diols in organic synthesis.[3][10] It is also employed as a derivatization reagent for steroids in gas chromatography (GC) analysis, where the resulting (dimethylamino)dimethylsilyl derivatives can be analyzed using a nitrogen-phosphorus detector.

-

Precursor for Thin Film Deposition : In the semiconductor and electronics industries, this compound serves as a precursor for the chemical vapor deposition (CVD) and plasma-enhanced atomic layer deposition (PE-ALD) of silicon-based thin films, such as silicon nitride (SiN) and silicon carbonitride (SiNxCy).[5][11][12] These films are crucial as dielectric sealing layers and for the fabrication of microelectronic devices.[5][11]

-

Surface Modification : The ability of this compound to react with hydroxyl groups on surfaces makes it an effective agent for surface modification.[1][3] This is utilized to alter surface properties like hydrophobicity.[1][3] A notable application is the silanization of pH-sensitive microelectrodes, which is a critical step in preparing them for measuring membrane potentials in biological research, such as in oocytes.[5][6][9]

-

Polymer and Materials Science : It acts as an intermediate in the synthesis of silicone polymers, which are valued for their durability and flexibility in applications like sealants, adhesives, and coatings.[1] As a coupling agent, it enhances the adhesion between organic and inorganic materials, which is particularly useful in the production of composite materials for the automotive and aerospace sectors.[1]

Experimental Protocols

General Protocol for Silylation of Alcohols

This protocol describes a general procedure for the protection of an alcohol functional group using this compound.

-

Reaction Setup : In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

-

Addition of Reagent : To the stirred solution, add 0.5 to 1.0 molar equivalents of this compound. The reaction produces dimethylamine (B145610) as a byproduct, which is volatile.

-

Reaction Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up : Upon completion, the reaction mixture is typically quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride, to hydrolyze any remaining reagent.

-

Purification : The silylated product is then isolated by extraction with an organic solvent, followed by drying of the organic layer and removal of the solvent under reduced pressure. Further purification can be achieved by column chromatography or distillation.

General Protocol for Surface Modification of Glass Substrates

This protocol outlines the general steps for modifying a glass surface to render it hydrophobic.

-

Substrate Cleaning : Thoroughly clean the glass substrate by sonicating in a sequence of solvents such as acetone, isopropanol (B130326), and deionized water to remove organic contaminants. Dry the substrate with a stream of nitrogen and then in an oven at 110-120 °C to remove adsorbed water.

-

Plasma Treatment (Optional but Recommended) : To activate the surface and generate hydroxyl (-OH) groups, treat the substrate with oxygen or argon plasma for several minutes.

-

Vapor Phase Deposition : Place the cleaned and dried substrate in a vacuum desiccator or a specialized deposition chamber along with a small vial containing this compound. Evacuate the chamber to a low pressure. The silane (B1218182) vapor will deposit onto the substrate surface.

-

Reaction : The deposition is typically carried out for a period ranging from a few hours to overnight at room temperature or slightly elevated temperatures to allow the silane to react with the surface hydroxyl groups.

-

Post-Deposition Cleaning : After the reaction, remove the substrate from the chamber and rinse it with a solvent like isopropanol or ethanol (B145695) to remove any unreacted, physisorbed silane.

-

Curing : Cure the coated substrate in an oven at a moderate temperature (e.g., 100-120 °C) for about an hour to stabilize the siloxane bonds.

Visualizations

Caption: General reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for modifying a surface using this compound.

Safety Information

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[13]

GHS Hazard Classification

| Hazard Class | Category |

| Flammable Liquids | Category 2[4][13] |

| Skin Corrosion/Irritation | Category 1B[4][13] |

| Serious Eye Damage/Eye Irritation | Category 1[13] |

Hazard and Precautionary Statements

-

Hazard Statements (H-phrases) :

-

Precautionary Statements (P-phrases) :

-

P210 : Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4][14]

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[4][14]

-

P301+P330+P331 : IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4][14]

-

P303+P361+P353 : IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][14]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

P403+P235 : Store in a well-ventilated place. Keep cool.[4][14]

-

Handling and Storage : This compound should be handled only in a well-ventilated area or a closed system, such as a fume hood.[13][15] All metal parts of equipment must be grounded to prevent static discharge.[13][15] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen) in a dry, cool, and well-ventilated place away from incompatible materials such as water, strong oxidizing agents, acids, and bases.[6][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | [gelest.com]

- 4. This compound | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 3768-58-9 [amp.chemicalbook.com]

- 6. This compound, 97%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound [chembk.com]

- 8. strem.com [strem.com]

- 9. 3768-58-9, B 3656, this compound, 97% [ottokemi.com]

- 10. This compound (3768-58-9) at Nordmann - nordmann.global [nordmann.global]

- 11. BIS(DIMETHYLAMINO)METHYLSILANE [myskinrecipes.com]

- 12. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. fishersci.com [fishersci.com]

- 14. gelest.com [gelest.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Technical Guide to Bis(dimethylamino)dimethylsilane: Safety and Handling for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data and handling precautions for bis(dimethylamino)dimethylsilane (CAS No. 3768-58-9). The following sections detail the chemical's properties, associated hazards, and recommended procedures for its safe use, storage, and disposal, compiled from various safety data sheets. This document is intended to equip laboratory personnel with the necessary information to mitigate risks and ensure a safe working environment.

Section 1: Chemical and Physical Properties

This compound is a versatile organosilicon compound utilized in various chemical syntheses.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C6H18N2Si | [2] |

| Molecular Weight | 146.31 g/mol | [3] |

| Appearance | Clear to straw-colored liquid | [3] |

| Odor | Acrid amine-like | [3] |

| Relative Density | 0.81 | [4] |

| Vapor Pressure | 1.0 mmHg | [3] |

| Solubility | Reacts with water | [4][5] |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous chemical and requires careful handling.[6] The primary hazards associated with this compound are its flammability and corrosivity.

| Hazard Classification | Category | GHS Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[3][6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3][6] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[4][5] |

Signal Word: Danger[6]

-

GHS02: Flame

-

GHS05: Corrosion

Section 3: Handling and Storage Precautions

Proper handling and storage procedures are critical to minimize exposure and prevent accidents.

Safe Handling Protocols

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4][6] Local exhaust ventilation should be provided to prevent the accumulation of vapors.[4]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical goggles or a face shield. Contact lenses should not be worn.[4]

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[4]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[4]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator.[4][5]

-

-

Hygiene Measures: Wash hands thoroughly after handling.[4] Contaminated clothing should be removed and washed before reuse.[4]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][6] Use only non-sparking tools and take precautionary measures against static discharge.[4][6] All metal parts of the equipment must be grounded.[6]

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

Atmosphere: Store under an inert gas, such as nitrogen, as the compound is air and moisture sensitive. It is stable in sealed containers under a dry inert atmosphere.[4][5]

-

Incompatible Materials: Avoid contact with water, acids, alcohols, oxidizing agents, strong bases, and moisture.[4][5][6]

-

Storage Area: Store in a flammables area, away from incompatible materials.[6] The storage area should be equipped with emergency eye wash fountains and safety showers.[4]

Section 4: Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with water/shower for at least 15 minutes. Seek immediate medical attention.[4][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][6] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[4]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: The substance is highly flammable and may form explosive mixtures with air.[6] Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Upon combustion, it may produce nitrogen oxides, carbon monoxide, carbon dioxide, and silicon dioxide.[6] Reacts with water and moisture in the air, liberating dimethylamine.[4][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[4] Eliminate all ignition sources.[4] Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Prevent entry into sewers and public waters.[4]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[6] Use spark-proof tools.[6]

Section 5: Stability and Reactivity

-

Reactivity: Reacts with water, liberating flammable and toxic gases.[4][5] Vapors may form an explosive mixture with air.

-

Chemical Stability: Stable under recommended storage conditions (in a sealed container under a dry, inert atmosphere).[4][5]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[4][5]

-

Incompatible Materials: Water, acids, alcohols, oxidizing agents, and strong bases.[4][5][6]

-

Hazardous Decomposition Products: In case of fire, hazardous decomposition products include carbon oxides, nitrogen oxides, and silicon oxides.[6] Contact with water or moisture will liberate dimethylamine.[4][5]

Section 6: Disposal Considerations

-

Waste Disposal: Dispose of this chemical in accordance with federal, state, and local regulations.[4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Do not empty into drains.[6] Handle empty containers with care as residual vapors are flammable.[4]

Section 7: Experimental Protocols and Workflows

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

References

An In-Depth Technical Guide to the Reactivity of Bis(dimethylamino)dimethylsilane with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of bis(dimethylamino)dimethylsilane with a range of protic solvents, including water, alcohols, and amines. This compound is a highly reactive organosilicon compound widely utilized as a silylating agent for the protection of active hydrogen-containing functional groups and as a precursor in materials science. This document details the fundamental chemical interactions, reaction mechanisms, and available quantitative data. It also includes generalized experimental protocols for conducting and monitoring these reactions, along with visual representations of reaction pathways and workflows to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

This compound, with the chemical formula [(CH₃)₂N]₂Si(CH₃)₂, is a versatile organosilane characterized by the presence of two reactive silicon-nitrogen (Si-N) bonds.[1] This structural feature renders the molecule highly susceptible to nucleophilic attack by protic reagents, leading to the cleavage of the Si-N bond and the formation of new silicon-oxygen (Si-O) or silicon-nitrogen (Si-N) bonds, with the concurrent liberation of dimethylamine (B145610).[2] Its utility is prominent in organic synthesis, where it serves as an effective silylating agent for the protection of alcohols, amines, thiols, and carboxylic acids.[1] The resulting silyl (B83357) ethers or silylamines exhibit increased thermal stability and volatility, which is advantageous for applications such as gas chromatography (GC) analysis.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 3768-58-9 | [4] |

| Molecular Formula | C₆H₁₈N₂Si | [4] |

| Molecular Weight | 146.31 g/mol | [4] |

| Appearance | Clear, colorless liquid | [5] |

| Boiling Point | 128-129 °C | [5] |

| Melting Point | -98 °C | [5] |

| Density | 0.809 g/mL at 25 °C | [5] |

| Flash Point | -7 °C | [3] |

| Vapor Pressure | 1 mmHg at 20 °C | [3] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [1][5] |

Reactivity with Protic Solvents: A Mechanistic Overview

The core reactivity of this compound with protic solvents (H-X, where X = OR, NHR, etc.) involves the nucleophilic attack of the protic solvent on the electrophilic silicon center. This process is often facilitated by the basic nature of the dimethylamino leaving group, which can act as an internal or external proton acceptor. The overall reaction can be described as a two-step process for each of the two dimethylamino groups.

General Reaction Scheme:

(CH₃)₂Si[N(CH₃)₂]₂ + 2 H-X → (CH₃)₂Si(X)₂ + 2 HN(CH₃)₂

The reaction proceeds in a stepwise manner, with the first substitution being faster than the second, primarily due to electronic and steric effects.

Caption: General reaction pathway for the reaction of this compound with protic solvents.

Hydrolysis: Reaction with Water

This compound reacts vigorously with water, including atmospheric moisture, to form silanols, which subsequently condense to form siloxanes.[2] The initial hydrolysis step is rapid and exothermic.

Reaction Scheme:

-

Hydrolysis: (CH₃)₂Si[N(CH₃)₂]₂ + 2 H₂O → (CH₃)₂Si(OH)₂ + 2 HN(CH₃)₂

-

Condensation: n (CH₃)₂Si(OH)₂ → [-Si(CH₃)₂-O-]ₙ + n H₂O

The dimethylsilanediol (B41321) intermediate is generally unstable and readily undergoes self-condensation to yield linear or cyclic polydimethylsiloxanes. The amine byproduct, dimethylamine, can catalyze the condensation reaction.

Caption: Hydrolysis and subsequent condensation of this compound.

Alcoholysis: Reaction with Alcohols

The reaction with alcohols (alcoholysis) yields alkoxysilanes. This reaction is a common method for the synthesis of dialkoxydimethylsilanes and is a cornerstone of its use as a protecting group for alcohols.[1] The reaction can be driven to completion by removing the volatile dimethylamine byproduct.

Reaction Scheme:

(CH₃)₂Si[N(CH₃)₂]₂ + 2 R-OH ⇌ (CH₃)₂Si(OR)₂ + 2 HN(CH₃)₂

The reactivity of the alcohol is influenced by steric hindrance, with primary alcohols reacting more readily than secondary, and tertiary alcohols reacting the slowest.

Aminolysis: Reaction with Amines

This compound can undergo transamination reactions with primary and secondary amines, although these reactions are typically less rapid than alcoholysis and may require elevated temperatures to proceed to completion. These are equilibrium reactions, and driving them to completion often requires the removal of the lower-boiling dimethylamine.

Reaction Scheme with a Primary Amine:

(CH₃)₂Si[N(CH₃)₂]₂ + 2 R-NH₂ ⇌ (CH₃)₂Si(NHR)₂ + 2 HN(CH₃)₂

Quantitative Data on Reactivity

While it is widely reported that this compound is highly reactive, there is a notable scarcity of published quantitative kinetic data for its reactions with protic solvents in solution. However, some comparative data and information on analogous compounds are available.

Table 2: Comparative Reactivity and Bond Dissociation Energies

| Parameter | Value | Comments | Reference(s) |

| Relative Silylating Reactivity | High | Found to be a promising and effective silylating agent in liquid-phase silylation. | [6] |

| Si-N Bond Dissociation Energy (in a related aminosilane) | ~75-80 kcal/mol | This relatively low bond energy contributes to the high reactivity of the Si-N bond towards cleavage. | [7] |

Experimental Protocols

The following sections provide generalized experimental protocols for the reaction of this compound with protic solvents. Caution: this compound is a flammable and corrosive liquid that reacts with moisture. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[2]

General Protocol for Silylation of Alcohols

This protocol describes a general procedure for the protection of a primary or secondary alcohol.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve the alcohol (1.0 equiv) in an anhydrous, inert solvent (e.g., toluene, THF, or dichloromethane).

-

Reagent Addition: Add this compound (0.5-0.6 equiv for diols, or stoichiometrically for monofunctional alcohols) to the stirred solution at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-60 °C) to drive the reaction to completion. The progress of the reaction can be monitored by the evolution of dimethylamine or by analytical techniques such as TLC, GC, or NMR.

-

Workup: Once the reaction is complete, the solvent and excess reagents can be removed under reduced pressure. The resulting silyl ether can often be used without further purification. If necessary, purification can be achieved by distillation or column chromatography.

Protocol for the Synthesis of Bis(p-aminophenoxy)dimethylsilane

This protocol is adapted from the literature for the reaction with an aminophenol.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of p-aminophenol (2.0 equiv) in refluxing benzene (B151609) is prepared.

-

Reagent Addition: this compound (1.0 equiv) is added dropwise to the refluxing solution.

-

Reaction: The reaction mixture is heated at reflux for an additional hour after the addition is complete.

-

Product Isolation: The crude product is obtained after cooling and can be recrystallized from a benzene/petroleum ether mixture.

Caption: General experimental workflow for the silylation of an alcohol.

Monitoring Reaction Kinetics

Due to the rapid nature of these reactions, in-situ monitoring techniques are ideal for kinetic studies.

-

NMR Spectroscopy: The reaction can be monitored in an NMR tube by acquiring spectra at regular intervals. The disappearance of the reactant signals and the appearance of product and dimethylamine signals can be integrated to determine their relative concentrations over time.

-

FTIR Spectroscopy: An ATR-FTIR probe immersed in the reaction mixture can continuously collect spectra, allowing for the tracking of characteristic vibrational bands (e.g., Si-N, O-H, Si-O) to monitor the reaction progress.

-

Gas Chromatography (GC): Aliquots can be taken from the reaction mixture at different time points, quenched (if necessary), and analyzed by GC to determine the concentration of reactants and products.

Conclusion

This compound is a highly reactive silylating agent that readily reacts with a wide range of protic solvents. The cleavage of the Si-N bond is facile, leading to the formation of silyl ethers, siloxanes, and silylamines, with the liberation of dimethylamine. While detailed quantitative kinetic data for these reactions in solution are not extensively available in the public domain, the qualitative reactivity is well-established. The provided general experimental protocols and mechanistic descriptions offer a solid foundation for researchers and professionals in drug development and other scientific fields to effectively utilize this versatile reagent in their work. Further quantitative studies would be beneficial to enable more precise control over its reactivity in various applications.

References

- 1. This compound | [gelest.com]

- 2. gelest.com [gelest.com]

- 3. ビス(ジメチルアミノ)ジメチルシラン derivatization grade (GC derivatization), LiChropur™, ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Bis(dimethylamino)dimethylsilane molecular weight and formula

An In-depth Technical Guide to Bis(dimethylamino)dimethylsilane

Abstract

This technical guide provides a comprehensive overview of this compound (BDMADMS), a versatile organosilicon compound with significant applications in chemical synthesis, materials science, and analytics. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's chemical and physical properties, synthesis methodologies, and key applications. It includes summaries of experimental protocols and visual diagrams of core processes to facilitate understanding and practical implementation.

Introduction

This compound, also known as hexamethylsilanediamine, is an aminosilane (B1250345) compound characterized by a central silicon atom bonded to two dimethylamino groups and two methyl groups.[1][2] Its high reactivity makes it a valuable reagent and precursor in various fields.[1] In organic synthesis, it serves as an effective silylating agent for protecting reactive functional groups such as alcohols, amines, and carboxylic acids.[3][4] For materials science and electronics, it is a key precursor in the deposition of silicon-based thin films through processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[2][5] Furthermore, its utility extends to analytical chemistry as a derivatization reagent for gas chromatography (GC) and to nanotechnology for the functionalization of nanoparticles, which has implications for drug delivery and diagnostics.[1][6]

Chemical and Physical Properties

This compound is a clear, colorless to straw-colored liquid with a distinct acrid, amine-like odor.[7][8] It is sensitive to moisture and hydrolyzes rapidly in the presence of water or protic solvents.[3][5][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₆H₁₈N₂Si | [1][7][9] |

| Molecular Weight | 146.31 g/mol | [1][7][8][9] |

| CAS Number | 3768-58-9 | [1][7][9] |

| Appearance | Clear colorless to straw-colored liquid | [1][5][7][8] |

| Density | 0.809 - 0.81 g/mL at 25 °C | [1][5][8][10] |

| Boiling Point | 128-129 °C | [1][5][8][10] |

| Melting Point | -98 °C | [1][5][8][10] |

| Flash Point | -7 °C to -3 °C | [3][8][10] |

| Vapor Pressure | 1.0 mmHg at 20 °C | [5][7][10] |

| Refractive Index | n20/D 1.41 - 1.418 |[1][8][11] |

Synthesis and Logical Relationships

The synthesis of aminosilanes like this compound generally involves the reaction of a chlorosilane with a corresponding amine. The following diagram illustrates the typical synthesis pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | [gelest.com]

- 4. This compound (3768-58-9) at Nordmann - nordmann.global [nordmann.global]

- 5. This compound CAS#: 3768-58-9 [amp.chemicalbook.com]

- 6. ビス(ジメチルアミノ)ジメチルシラン derivatization grade (GC derivatization), LiChropur™, ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. americanelements.com [americanelements.com]

- 9. scbt.com [scbt.com]

- 10. This compound for GC derivatization, LiChropur , = 95.0 GC 3768-58-9 [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

Spectroscopic Profile of Bis(dimethylamino)dimethylsilane: A Technical Guide

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for bis(dimethylamino)dimethylsilane (BDMADMS). This guide is intended for researchers, scientists, and professionals in drug development and materials science.

This compound (BDMADMS), a versatile organosilicon compound, is utilized in a range of applications, including as a silylating agent and a precursor in materials science. A thorough understanding of its spectroscopic properties is essential for its characterization and for monitoring its reactions. This technical guide provides a comprehensive overview of the available spectroscopic data for BDMADMS, along with generalized experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ²⁹Si NMR, IR, and mass spectrometry for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent/Reference |

| ¹H NMR | Data not publicly available | - | - |

| ¹³C NMR | Data not publicly available | - | Chloroform-d (B32938) / TMS[1] |

| ²⁹Si NMR | 5.8 | Singlet | Neat / TMS |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2960-2800 | C-H stretch (methyl groups) | Strong |

| 1470-1450 | C-H bend (methyl groups) | Medium |

| 1255 | Si-CH₃ symmetric deformation | Strong |

| 1060-1040 | Si-N stretch | Strong |

| 940 | N-CH₃ rock | Strong |

| 800-780 | Si-C stretch | Strong |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 146 | Moderate | [M]⁺ (Molecular Ion)[2] |

| 131 | High | [M - CH₃]⁺ |

| 102 | High (Base Peak) | [M - N(CH₃)₂]⁺[2] |

| 88 | Moderate | [(CH₃)₂SiN(CH₃)]⁺[2] |

| 73 | Moderate | [Si(CH₃)₃]⁺ |

| 58 | High | [(CH₃)₂SiH]⁺ |

| 44 | High | [N(CH₃)₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These represent generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is prepared by dissolving it in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[1] The solution is then transferred to an NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz proton spectrometer). Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

-

²⁹Si NMR Spectroscopy: Silicon-29 NMR spectra can be acquired on a multinuclear NMR spectrometer. Due to the low natural abundance and negative gyromagnetic ratio of the ²⁹Si nucleus, longer acquisition times or the use of polarization transfer techniques (e.g., DEPT) may be necessary to obtain a satisfactory spectrum.

Infrared (IR) Spectroscopy

Given that this compound is a liquid, its IR spectrum is conveniently obtained using the neat technique. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty plates or ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS).[2] A diluted solution of this compound in a volatile organic solvent is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer.

-

Ionization: Electron ionization (EI) is a common method for volatile compounds like BDMADMS. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of BDMADMS.

References

Solubility Profile of Bis(dimethylamino)dimethylsilane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dimethylamino)dimethylsilane is a versatile organosilicon compound utilized in various chemical synthesis and material science applications, including as a reagent for silylation and in the deposition of silicon nitride films. A thorough understanding of its solubility and miscibility in organic solvents is critical for its effective use in these applications. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details its physical and chemical properties, and presents a representative experimental protocol for determining its solubility under controlled conditions. Due to the compound's high reactivity, particularly with protic solvents, this guide emphasizes qualitative assessment and appropriate handling techniques.

Physicochemical Properties

This compound is a clear, colorless liquid with a characteristic amine-like odor.[1] Its fundamental physical properties are summarized in the table below. A key chemical characteristic is its sensitivity to moisture; it reacts rapidly with water and other protic solvents.[2][3][4] This hydrolytic instability is a critical consideration for its handling, storage, and application.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₈N₂Si | [5][6] |

| Molecular Weight | 146.31 g/mol | [1][5][6] |

| Appearance | Clear colorless liquid | [5][7] |

| Density | 0.809 - 0.81 g/mL at 25 °C | [5][6][8] |

| Boiling Point | 128-129 °C | [2][6][8] |

| Melting Point | -98 °C | [5][8] |

| Flash Point | -3 °C (18 °F) | [2][8] |

| Refractive Index | n20/D 1.41 - 1.417 | [2][5][6] |

| Vapor Pressure | 1 mmHg at 20 °C | [1][2] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [2][3][4] |

Solubility in Organic Solvents

Quantitative Data

A review of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents.

Qualitative Assessment

The solubility behavior of this compound is primarily dictated by its high reactivity.

-

Protic Solvents (e.g., water, alcohols, carboxylic acids): this compound is not considered soluble in protic solvents in the traditional sense. Instead, it undergoes rapid solvolysis (specifically, hydrolysis in the case of water), leading to the decomposition of the compound.[2][3][4][9] The silicon-nitrogen bonds are readily cleaved by the acidic protons of these solvents, liberating dimethylamine. Therefore, dissolution in protic solvents is an irreversible chemical reaction.

-

Aprotic Solvents (e.g., alkanes, aromatic hydrocarbons, ethers, chlorinated solvents): Based on its non-polar molecular structure, this compound is expected to be fully miscible with a wide range of common aprotic organic solvents. These include, but are not limited to:

-

Alkanes (e.g., hexane, heptane)

-

Aromatic hydrocarbons (e.g., toluene, xylene)

-

Ethers (e.g., diethyl ether, tetrahydrofuran (B95107) (THF))

-

Chlorinated solvents (e.g., dichloromethane, chloroform)

-

This miscibility is analogous to that of other non-polar organosilicon compounds.[10] However, it is crucial that these solvents are anhydrous, as any residual moisture can lead to the degradation of the silane (B1218182).

Experimental Protocol for Miscibility Determination

Given the moisture-sensitive nature of this compound, any experimental determination of its miscibility must be conducted under anhydrous and inert conditions. The following protocol outlines a representative method for such a determination.

Objective: To qualitatively determine the miscibility of this compound in an anhydrous aprotic organic solvent at ambient temperature.

Materials:

-

This compound

-

Anhydrous aprotic organic solvent (e.g., hexane, toluene, or THF, dried over a suitable drying agent and freshly distilled or sourced from a solvent purification system)

-

Oven-dried glassware (e.g., vials with PTFE-lined caps, graduated cylinders, syringes)

-

Inert gas supply (e.g., nitrogen or argon)

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Inert Environment: All glassware should be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas. The experiment should be conducted under a positive pressure of nitrogen or argon, either on a Schlenk line or within a glovebox.

-

Solvent Transfer: Under an inert atmosphere, transfer 5.0 mL of the anhydrous aprotic solvent into a clean, dry vial equipped with a magnetic stir bar.

-

Initial Addition of Silane: Using a gas-tight syringe, carefully add a small aliquot (e.g., 0.1 mL) of this compound to the stirring solvent.

-

Observation: Observe the mixture for any signs of immiscibility, such as the formation of a second layer, cloudiness (turbidity), or droplets. If the solution remains clear and homogenous, the compound is considered miscible at this concentration.

-

Incremental Additions: Continue to add this compound in small, incremental volumes (e.g., 0.5 mL aliquots), stirring thoroughly after each addition.

-

Assessment of Miscibility: Observe the solution after each addition. If the solution remains clear and homogenous throughout the additions up to a significant volume fraction (e.g., a 1:1 volume ratio of silane to solvent), the two substances are considered fully miscible.

-

Documentation: Record the volumes of solvent and silane used and all observations at each step.

Safety Precautions:

-

This compound is a highly flammable liquid and vapor.[1] Work should be conducted in a well-ventilated fume hood, away from sources of ignition.

-

The compound causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

The reaction with moisture releases dimethylamine, which is a flammable and corrosive gas.

Visualization of Experimental Workflow

The logical workflow for assessing the solubility of a moisture-sensitive compound like this compound is depicted in the following diagram.

Caption: Workflow for Solubility Assessment of a Moisture-Sensitive Compound.

References

- 1. This compound | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. strem.com [strem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. gelest.com [gelest.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. US2811542A - Water soluble organosilicon compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. deepseasilicone.com [deepseasilicone.com]

An In-depth Technical Guide to the Vapor Pressure and Thermal Stability of Bis(dimethylamino)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure and thermal stability of Bis(dimethylamino)dimethylsilane (BDMADMS). BDMADMS is an organosilicon compound utilized as a precursor for the deposition of silicon-based thin films in the semiconductor industry, as a silylation reagent in organic synthesis, and for specialized surface modifications.[1][2][3] A thorough understanding of its volatility and thermal decomposition profile is critical for its effective use, safe handling, and storage.

Core Physical and Chemical Properties

This compound is a clear to straw-colored liquid with a characteristic acrid, amine-like odor.[4] It is highly flammable and reacts with water and moisture.[5][6] The fundamental properties of BDMADMS are summarized below.

| Property | Value | Reference |

| CAS Number | 3768-58-9 | [7] |

| Molecular Formula | C₆H₁₈N₂Si | [7] |

| Molecular Weight | 146.31 g/mol | [4][7] |

| Boiling Point | 128-129 °C (at 760 mmHg) | [1][2][8] |

| Melting Point | -98 °C | [1][2][8] |

| Density | 0.809 g/mL at 25 °C | [1][8] |

| Vapor Density | >1 (vs air) | [3][8] |

Vapor Pressure

The vapor pressure of a precursor is a critical parameter in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes, as it determines the mass transport rate to the substrate. The available vapor pressure data for BDMADMS is presented below.

| Temperature (°C) | Vapor Pressure (mmHg) | Reference |

| 20 | 1 | [3][5][8] |

| 128-129 | 760 (Boiling Point) | [1][2][8] |

Experimental Protocol: Vapor Pressure Determination by Knudsen Effusion

While the specific method used for the cited data is not detailed in the search results, a common and highly sensitive technique for determining the vapor pressure of solids and low-volatility liquids is the Knudsen Effusion method.[9]

-

Sample Preparation: A small quantity (1-100 mg) of this compound is loaded into a Knudsen cell, which is a small container with a precisely machined, small orifice (typically 10-1000 µm in diameter).[9]

-

Equilibration: The cell is placed in a high-vacuum chamber and heated to a precisely controlled isothermal temperature. The sample is allowed to equilibrate, creating a saturated vapor inside the cell.

-

Measurement: Under high vacuum, the vapor molecules effuse through the orifice at a rate proportional to the vapor pressure. This rate of mass loss is continuously measured by an ultra-sensitive microbalance as a function of time.[9]

-

Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) Where:

-

( dm/dt ) is the rate of mass loss.

-

A is the area of the orifice.

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

M is the molar mass of the sample.[9]

-

-

Data Analysis: The experiment is repeated at several different temperatures to generate a vapor pressure curve. Plotting log(P) versus 1/T (a Clausius-Clapeyron plot) allows for the determination of the enthalpy of vaporization.[9]

Thermal Stability and Decomposition

The thermal stability of BDMADMS is a key factor for its application in high-temperature deposition processes. The compound is stable when stored in sealed containers under a dry, inert atmosphere.[6] However, it is sensitive to heat, moisture, and certain chemicals.

| Parameter | Description | Reference |

| Decomposition Temperature | No specific decomposition temperature is available. | [6] |

| Stability | Stable in sealed containers under a dry inert atmosphere. | [6] |

| Conditions to Avoid | Heat, open flames, sparks, and moisture. | [6] |

| Incompatible Materials | Water, acids, alcohols, oxidizing agents. | [6] |

| Hydrolytic Sensitivity | Reacts rapidly with water and moisture in the air, liberating dimethylamine. | [1][2][6] |

| Hazardous Decomposition | Upon exposure to heat or incompatible materials, it can produce organic acid vapors and dimethylamine. | [6] |

Experimental Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

While specific TGA data for BDMADMS is not available in the provided search results, a standard methodology can be outlined based on protocols for similar organosilicon compounds.[10]

-

Instrument Setup: A thermogravimetric analyzer is purged with an inert gas (e.g., nitrogen or argon) to provide a controlled, non-reactive atmosphere.

-

Sample Preparation: A small, precisely weighed sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Thermal Program:

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting data is plotted as percent weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The profile of the curve can reveal single or multi-step decomposition processes.[10]

Visualized Workflows and Pathways

To better illustrate the processes described, the following diagrams outline the experimental workflow for material characterization and the chemical pathways for decomposition.

Caption: Workflow for vapor pressure and thermal stability analysis.

Caption: Key thermal and hydrolytic decomposition pathways.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | [gelest.com]

- 3. ビス(ジメチルアミノ)ジメチルシラン derivatization grade (GC derivatization), LiChropur™, ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. gelest.com [gelest.com]

- 7. strem.com [strem.com]

- 8. This compound CAS#: 3768-58-9 [amp.chemicalbook.com]

- 9. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to Bis(dimethylamino)dimethylsilane for Researchers and Drug Development Professionals

Introduction: Bis(dimethylamino)dimethylsilane (BDMADMS), CAS No. 3768-58-9, is a versatile organosilicon compound widely utilized in scientific research and industrial applications. As a member of the aminosilane (B1250345) family, it is recognized for its high reactivity, making it a potent silylating agent, a precursor for thin-film deposition, and a surface modification reagent. Its utility spans various fields, including analytical chemistry, materials science, and pharmaceutical development, where it is employed for derivatizing analytes for gas chromatography, modifying surfaces to alter their physicochemical properties, and synthesizing advanced silicone-based materials.

Commercial Suppliers and Purity Grades

This compound is commercially available from several chemical suppliers in a range of purity grades to suit different applications, from general laboratory use to demanding electronics and pharmaceutical standards.

| Supplier | Available Purity Grades |

| American Elements | Can be produced in high and ultra-high purity forms (e.g., 99%, 99.9%, 99.99%, 99.999%) and to various grades including Reagent, Technical, Pharmaceutical, and Semiconductor grades.[1] |

| Thermo Scientific Chemicals | 97%, ≥96.0% (GC) |

| Chem-Impex International | ≥97% (GC)[2] |

| Sigma-Aldrich | ≥95.0% (GC), specifically marketed as LiChropur™ derivatization grade for gas chromatography.[3] |

| CP Lab Safety | min 97% (GC)[4] |

| Gelest, Inc. | Offers the compound for applications in surface modification, synthetic organic chemistry, and as an ALD precursor. Purity specifications are available upon request.[3] |

| Santa Cruz Biotechnology | Available for research use; lot-specific data is provided on the Certificate of Analysis.[5] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 3768-58-9 |

| Molecular Formula | C₆H₁₈N₂Si |

| Molecular Weight | 146.31 g/mol [2] |

| Appearance | Clear, colorless liquid[2] |

| Melting Point | -98 °C (lit.)[6] |

| Boiling Point | 128-129 °C (lit.)[6] |

| Density | ~0.809 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.417 - 1.418 (lit.)[6] |

| Flash Point | -7 °C (19.4 °F) - closed cup[3] |

| Solubility | Reacts rapidly and hydrolyzes in water and other protic solvents.[6] |

| Sensitivity | Highly moisture sensitive.[6] |

| Storage | Store under an inert atmosphere (e.g., Argon) in a cool, dry, well-ventilated area designated for flammable liquids.[4] |

Key Applications and Experimental Protocols

This compound is valued for its role in several advanced chemical processes. Below are detailed protocols for some of its primary applications.

Surface Modification: Silylation of Glass Surfaces

BDMADMS is a highly effective reagent for rendering glass surfaces hydrophobic. This is a critical step in the fabrication of ion-selective microelectrodes and for preparing glassware for sensitive analytical procedures to prevent analyte adsorption.[1] Studies have shown it to be one of the most effective silylating agents for this purpose.[7]

Detailed Experimental Protocol: Vapor-Phase Silanization of Glass Capillaries

This protocol is adapted from procedures for fabricating ion-selective microelectrodes.[1][5]

-

Surface Preparation:

-

Thoroughly clean the glass capillaries. An effective method is to wash with acetone, followed by several rinses with absolute ethanol.

-

For newly pulled micropipettes or to enhance reactivity, an acid wash (e.g., with HCl) followed by rinsing with deionized water and drying is recommended.[1]

-

Ensure the glass is completely dry by heating it in an oven at 150-200°C for at least 2 hours.

-

-

Silanization Reaction (Vapor Phase):

-

Caution: This procedure must be performed in a well-ventilated fume hood.

-

Place a small, open vial containing 1-2 mL of this compound inside a glass desiccator.

-

Arrange the dry, clean glass capillaries on a rack inside the same desiccator, ensuring they do not touch the liquid reagent.

-

Seal the desiccator and place it in an oven preheated to the optimal reaction temperature, typically between 250-330°C.[1]

-

Allow the reaction to proceed for at least 15 minutes. A 5-minute reaction time can be sufficient for near-completion.[1]

-

-

Post-Treatment:

-

Carefully remove the desiccator from the oven and allow it to cool to room temperature inside the fume hood before opening.

-

Vent the desiccator. The dimethylamine (B145610) byproduct is volatile and will be removed.

-

The silylated glassware is now hydrophobic and ready for use. Store in a dry, dust-free environment.

-

Analyte Derivatization for Gas Chromatography (GC)

Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds, making them suitable for GC analysis.[8] BDMADMS is used to derivatize compounds with active hydrogens, such as steroids, phenols, and carboxylic acids, by replacing the active hydrogen with a dimethylsilyl group.[3]

Detailed Experimental Protocol: Derivatization of Steroids

This is a general protocol for the silylation of hydroxyl groups on steroid molecules for GC-MS analysis.[8][9][10]

-

Sample Preparation:

-

Evaporate the sample extract containing the steroid analytes to complete dryness under a gentle stream of nitrogen gas. It is critical that the sample is anhydrous, as BDMADMS reacts readily with water.

-

Place the dried residue in a 1.5 mL autosampler vial.

-

-

Derivatization Reaction:

-

Add 50 µL of an appropriate anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to redissolve the residue.

-

Add 50 µL of this compound to the vial.

-

Seal the vial tightly with a PTFE-lined cap.

-

Heat the reaction mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

-

-

Analysis:

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS system. The resulting (dimethylamino)dimethylsilyl derivatives can be effectively analyzed, for example, using a nitrogen-phosphorus detector (NPD).

-

Visualizations

Caption: Supplier and Purity Landscape for BDMADMS.

Caption: Experimental Workflow for Surface Silylation.

Caption: General Synthesis Pathway for BDMADMS.

References

- 1. Silanization of glass in the making of ion-sensitive microelectrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | [gelest.com]

- 4. ddtjournal.com [ddtjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uu.diva-portal.org [uu.diva-portal.org]

Methodological & Application

Application Notes and Protocols: Bis(dimethylamino)dimethylsilane as a Silylating Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of bis(dimethylamino)dimethylsilane as a versatile silylating agent for the protection and derivatization of alcohols and amines. This reagent offers a convenient and effective method for modifying these functional groups to enhance their stability, volatility for gas chromatography (GC) analysis, or to serve as a protecting group in multi-step organic synthesis.[1][2][3]

Introduction to this compound

This compound, also known as BDMADMS, is a member of the aminosilane (B1250345) family of silylating agents.[4] It is a clear, colorless liquid that reacts readily with compounds containing active hydrogens, such as alcohols and amines, to form the corresponding dimethylsilyl ethers and dimethylsilyl amines, respectively.[1] The by-product of this reaction is the volatile dimethylamine, which can be easily removed from the reaction mixture. This reagent is particularly useful in preparing derivatives for GC analysis, as the resulting silylated compounds are typically more volatile and thermally stable.[2][5]

Key Applications

-

Protection of Alcohols and Phenols: The dimethylsilyl group can be introduced to protect hydroxyl groups from undesired reactions under various conditions. This protecting group is stable under a range of reaction conditions.[1]

-

Derivatization for Gas Chromatography (GC): Silylation of polar analytes such as alcohols and amines increases their volatility and reduces peak tailing, leading to improved chromatographic separation and detection.[2][5]

-

Synthesis of Silyl (B83357) Ethers and Silyl Amines: As a bifunctional silylating agent, it can be used to synthesize a variety of silyl ethers and silyl amines which are valuable intermediates in organic synthesis.

Quantitative Data for Silylation Reactions

The following tables summarize representative reaction conditions and yields for the silylation of alcohols. While specific data for a wide range of substrates with this compound is not extensively published, the data for the structurally similar bis(diethylamino)dimethylsilane (B1266239) provides a strong indication of expected outcomes.

Table 1: Silylation of Primary Alcohols with a Similar Aminosilane

(Data presented is for the analogous reagent, bis(diethylamino)dimethylsilane, and serves as a representative example)

| Substrate | Silylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Hexanol | Bis(diethylamino)dimethylsilane | None | Acetonitrile | 25 | 12 | 85 |

| Benzyl Alcohol | Bis(diethylamino)dimethylsilane | Triethylamine | Dichloromethane | 25 | 4 | 92 |

Experimental Protocols

Safety Precautions: this compound is flammable and reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Protocol for the Silylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol is a general guideline and may require optimization for different substrates.

Materials:

-

Benzyl alcohol

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (nitrogen or argon)

-

Syringes and needles

Procedure:

-

Reaction Setup: To a dry, inert gas-flushed round-bottom flask, add the alcohol (1.0 equivalent).

-

Solvent Addition: Add the anhydrous solvent to dissolve the alcohol.

-

Reagent Addition: Add this compound (0.6 to 1.2 equivalents) dropwise to the stirred solution at room temperature. A slight excess of the silylating agent is often used to ensure complete reaction.[6]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting alcohol. For many primary and secondary alcohols, the reaction is complete within 15-30 minutes at room temperature.[6] More hindered alcohols may require heating to 60-70°C.[6]

-

Work-up:

-